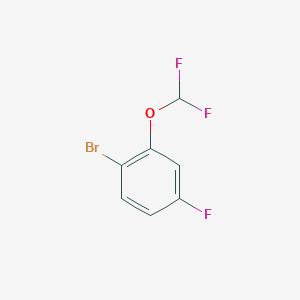

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene

Overview

Description

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a brominated aromatic compound that contains both fluorine and difluoromethoxy groups

Mechanism of Action

Target of Action

It is known that this compound is used in the direct arylation of heteroarenes .

Mode of Action

The compound 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is used in palladium-catalyzed direct arylation of heteroarenes . The reactivity of this compound in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .

Biochemical Pathways

It is known that the compound is involved in the direct arylation of heteroarenes .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions catalyzed by palladium catalysts, leading to the formation of arylated heteroarenes . These interactions are crucial for the synthesis of pharmaceutical compounds, highlighting the importance of this compound in medicinal chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can alter the expression of genes involved in critical cellular pathways . This can lead to changes in cellular behavior and function, making it a valuable tool in cell biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been used in palladium-catalyzed direct arylation reactions, where it binds to the active site of the catalyst and facilitates the transfer of aryl groups to heteroarenes

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. It has been observed that this compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, making it important to consider the temporal aspects of its use in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These factors determine its localization and accumulation, which are important for its biological activity and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its function and activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-(difluoromethoxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Coupling Reactions: Biaryl compounds are the major products.

Oxidation and Reduction Reactions: Phenols and dehalogenated benzene derivatives are formed.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-2-(difluoromethoxy)benzene

- 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

- 1-Bromo-2-(difluoromethoxy)ethane

Uniqueness

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Biological Activity

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene, with the CAS number 954235-83-7, is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a bromine atom and multiple fluorine substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

This compound has been identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, thus facilitating the transcription elongation process. Inhibition of CDK9 can lead to reduced expression of genes that promote cell proliferation, making it a target for anti-cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on tumor cell lines. For instance:

- Cell Proliferation Inhibition : The compound showed strong inhibitory effects on MV4;11 cells, a model for acute myeloid leukemia (AML) .

- Selectivity : It was noted for its selectivity against tumor cells while exhibiting low toxicity towards normal cells, which is critical for therapeutic applications .

In Vivo Studies

In vivo experiments further support the efficacy of this compound:

- Tumor Suppression : Animal models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. These findings suggest its potential as a novel anti-tumor agent .

Case Studies

Several case studies have highlighted the compound's potential in clinical settings:

- Case Study 1 : A study involving patients with refractory AML treated with CDK9 inhibitors showed promising results, with several patients achieving partial remission. The incorporation of this compound into treatment regimens is being explored to enhance efficacy .

- Case Study 2 : Research on combination therapies indicated that when used alongside other chemotherapeutic agents, this compound could potentiate the effects of existing treatments, leading to improved outcomes in preclinical models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare its properties with other known CDK9 inhibitors.

| Compound Name | CDK9 Inhibition | Selectivity | Toxicity Level |

|---|---|---|---|

| This compound | High | High | Low |

| Other CDK9 Inhibitor A | Moderate | Moderate | Moderate |

| Other CDK9 Inhibitor B | High | Low | High |

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXMUSAMMGLTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669669 | |

| Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954235-83-7 | |

| Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.